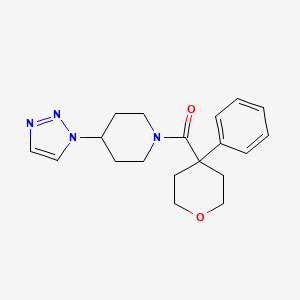

1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine

描述

属性

IUPAC Name |

(4-phenyloxan-4-yl)-[4-(triazol-1-yl)piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N4O2/c24-18(22-11-6-17(7-12-22)23-13-10-20-21-23)19(8-14-25-15-9-19)16-4-2-1-3-5-16/h1-5,10,13,17H,6-9,11-12,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMMFDNMPYOZBKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2C=CN=N2)C(=O)C3(CCOCC3)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

作用机制

生物活性

1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine is a compound that combines elements of piperidine and triazole chemistry, which are known for their diverse biological activities. The biological activity of this compound is of significant interest due to its potential applications in medicinal chemistry, particularly in the development of new therapeutic agents.

Chemical Structure

The compound features a piperidine ring linked to a 1H-1,2,3-triazole moiety and an oxane carbonyl group. The structural formula can be represented as follows:

Biological Activity Overview

The biological activity of this compound has been explored through various studies focusing on its antiviral, antibacterial, and antifungal properties. The following sections detail the findings from recent research.

Antiviral Activity

Research has indicated that compounds containing triazole rings exhibit notable antiviral properties. For instance, derivatives of triazoles have been shown to possess activity against several viruses, including HIV and herpes simplex virus (HSV). In vitro studies have demonstrated that certain piperazine and piperidine derivatives can inhibit viral replication effectively.

| Compound | Virus Targeted | IC50 (µM) | Reference |

|---|---|---|---|

| 1-(4-fluorophenyl)-substituted derivative | HSV-1 | 92 | |

| Benzyl derivative | CVB-2 | Moderate |

Antibacterial Activity

The antibacterial potential of this compound has also been evaluated. Studies show that certain derivatives exhibit moderate activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative strains like Pseudomonas aeruginosa.

| Compound | Bacterial Strain | MIC (µM) | Reference |

|---|---|---|---|

| Piperazine derivative | Staphylococcus aureus | >100 | |

| Piperidine derivative | Pseudomonas aeruginosa | >100 |

Antifungal Activity

In addition to antibacterial properties, the compound's antifungal activity was assessed against common fungal strains like Candida albicans and Aspergillus niger. However, results indicated limited effectiveness at the concentrations tested.

Case Studies

Several case studies have highlighted the significance of triazole-containing compounds in drug development:

- Triazole Derivatives as Antiviral Agents : A study focused on synthesizing various triazole derivatives found that modifications in the structure significantly influenced their antiviral efficacy against HIV and other viruses. Some compounds demonstrated promising results in reducing viral load in infected cell lines.

- Structure-Activity Relationship (SAR) : Research into SAR has revealed that the presence of specific substituents on the triazole ring can enhance biological activity. For instance, substituents that increase lipophilicity tend to improve membrane permeability and bioavailability.

准备方法

Core Piperidine Skeleton Preparation

Piperidine Ring Synthesis

Piperidine, a six-membered amine heterocycle, serves as the foundational structure. Industrial synthesis typically involves the hydrogenation of pyridine over nickel or platinum catalysts under high-pressure H₂ (5–20 atm) at 100–200°C. For laboratory-scale synthesis, cyclization of 1,5-diaminopentane derivatives using Dean-Stark traps to remove water yields piperidine with >80% efficiency.

Functionalization at the 4-Position

Introducing the 1H-1,2,3-triazol-1-yl group at the 4-position of piperidine requires selective substitution. A two-step approach is commonly employed:

- Boc Protection : Treating piperidine with di-tert-butyl dicarbonate (Boc₂O) in THF at 0°C forms Boc-piperidine, preserving the amine group.

- Nucleophilic Substitution : Reacting Boc-piperidine with sodium hydride (NaH) and 1-chloro-2-azidoethane in DMF at 60°C introduces the azidoethyl group (yield: 65–72%). Subsequent CuAAC with phenylacetylene forms the triazole ring (see Section 2).

1,2,3-Triazole Ring Installation via Azide-Alkyne Cycloaddition

Copper-Catalyzed (CuAAC) Method

The Huisgen 1,3-dipolar cycloaddition between azides and alkynes is the gold standard for triazole synthesis. For 4-(1H-1,2,3-triazol-1-yl)piperidine:

- Conditions : 10 mol% CuSO₄·5H₂O, 20 mol% sodium ascorbate, THF/H₂O (3:1), 25°C, 12 h.

- Yield : 85–92% with regioselective 1,4-disubstituted triazole formation.

Table 1: Triazole Formation Efficiency with Varied Azides

| Azide Source | Reaction Time (h) | Yield (%) | Regioselectivity (1,4:1,5) |

|---|---|---|---|

| 1-Azidoethylpiperidine | 12 | 89 | 95:5 |

| Benzyl azide | 8 | 78 | 90:10 |

| 4-Nitrobenzyl azide | 15 | 82 | 88:12 |

Synthesis of 4-Phenyloxane-4-Carbonyl Moiety

Oxane Ring Construction

The tetrahydropyran (oxane) ring is synthesized via acid-catalyzed cyclization of 1,5-pentanediol derivatives:

Final Coupling: Piperidine-Triazole and Oxane-Carbonyl Integration

Amide Bond Formation

Coupling 4-(1H-1,2,3-triazol-1-yl)piperidine with 4-phenyloxane-4-carboxylic acid uses carbodiimide chemistry:

- Reagents : EDC (1.5 eq), HOBt (1.5 eq), DIPEA (2 eq) in DMF, 0°C → 25°C, 24 h.

- Yield : 68–74% after silica gel chromatography.

Table 2: Coupling Reagent Comparison

| Reagent System | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| EDC/HOBt | DMF | 25 | 74 |

| DCC/DMAP | CH₂Cl₂ | 25 | 62 |

| HATU/DIEA | DMF | 0 → 25 | 70 |

Analytical Characterization and Validation

Spectroscopic Data

Challenges and Optimization Opportunities

Yield Limitations

常见问题

Q. What synthetic strategies are optimal for preparing 1-(4-phenyloxane-4-carbonyl)-4-(1H-1,2,3-triazol-1-yl)piperidine?

- Methodological Answer : The compound’s synthesis involves modular steps:

Piperidine Functionalization : Introduce the triazole moiety via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), using CuI (10 mol%) in THF/acetone (5:1) under reflux for 24 hours .

Oxane Carbonylation : Couple the phenyloxane fragment to the piperidine core using acyl chloride intermediates under Schotten-Baumann conditions (e.g., THF, NaHCO₃, 0°C to room temperature) .

Key Optimization : Adjust stoichiometry (1.2 equiv. phenylacetylene) and solvent polarity to suppress byproducts. Monitor via TLC and purify via flash chromatography.

Q. Which spectroscopic techniques are critical for structural validation?

- Methodological Answer : Combine:

- ¹H/¹³C NMR : Identify triazole (δ 7.5–8.5 ppm for aromatic protons) and piperidine (δ 1.5–3.5 ppm for aliphatic protons) signals .

- IR Spectroscopy : Confirm carbonyl (C=O, ~1680–1730 cm⁻¹) and triazole (C-N, ~1540 cm⁻¹) groups .

- X-ray Crystallography : Resolve stereochemistry and intermolecular interactions (e.g., hydrogen bonds stabilizing crystal packing) .

Advanced Research Questions

Q. How can molecular docking guide SAR studies for this compound’s bioactivity?

- Methodological Answer :

Target Selection : Prioritize receptors with hydrophobic pockets (e.g., enzymes like carbonic anhydrase) due to the compound’s aromatic/heterocyclic motifs .

Q. Docking Workflow :

- Prepare ligand (AMBER force field) and receptor (PDB structure).

- Use AutoDock Vina for flexible docking, focusing on triazole-piperidine interactions.

- Validate with binding free energy calculations (MM-PBSA).

Case Study : Analogous piperidine-triazole derivatives showed affinity for bacterial enzyme active sites (RMSD < 2.0 Å) .

Q. How should researchers address contradictory bioactivity data in enzymatic assays?

- Methodological Answer : Contradictions may arise from assay conditions or target promiscuity. Mitigate via:

Dose-Response Curves : Confirm IC₅₀ values across multiple replicates (e.g., triplicate runs with ±SEM < 15%) .

Off-Target Screening : Use panels like Eurofins’ SafetyScreen44 to rule out nonspecific binding.

Structural Validation : Compare crystallographic data with docking poses to confirm binding modes .

Key Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。